2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole

Description

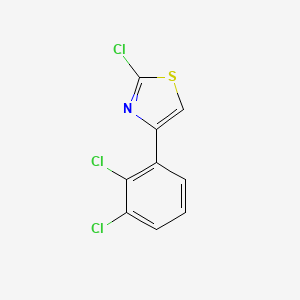

2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole (molecular formula: C₉H₅Cl₃N₂S, molecular weight: 246.22 g/mol) is a halogenated thiazole derivative characterized by a 1,3-thiazole core substituted with chlorine at position 2 and a 2,3-dichlorophenyl group at position 4 . Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, often associated with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Properties

IUPAC Name |

2-chloro-4-(2,3-dichlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl3NS/c10-6-3-1-2-5(8(6)11)7-4-14-9(12)13-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGTZAHKEBFTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole typically involves the reaction of 2,3-dichlorobenzonitrile with thioamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.

Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiazoles.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include reduced thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Research indicates that 2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole exhibits promising antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various pathogens and cancer cells. For instance, derivatives of thiazole compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

In a study evaluating the structure-activity relationship (SAR) of thiazole derivatives, specific substitutions on the thiazole ring were linked to enhanced antibacterial properties. Compounds with 4-chlorophenyl and 2,4-dichlorophenyl substitutions demonstrated significant efficacy against Gram-positive bacteria .

Materials Science

Synthesis of Advanced Materials

In materials science, this compound is utilized in the synthesis of advanced materials with specialized electronic properties. Its derivatives have been incorporated into polymer matrices to enhance conductivity and stability. The compound's unique electronic characteristics make it suitable for applications in organic electronics and photonic devices.

Biological Research

Biological Probes

The compound serves as a valuable probe in biological research to study various cellular processes. Its mechanism of action typically involves interactions with specific molecular targets, potentially disrupting cellular functions or inhibiting enzyme activities relevant to disease pathways.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | MRSA | 0.5 µg/mL |

| Compound B | Vancomycin-resistant Enterococcus faecium | 0.25 µg/mL |

| Compound C | Candida auris | 0.09 µg/mL |

This table summarizes the antimicrobial activity of various derivatives synthesized from this compound against resistant strains.

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | HepG2 (Liver Carcinoma) | 1.02 |

| Compound E | MCF-7 (Breast Cancer) | 0.86 |

| Compound F | A549 (Lung Cancer) | 1.44 |

This table presents the IC50 values for different derivatives against various cancer cell lines, indicating their potential as anticancer agents.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The biological and physicochemical properties of thiazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogues:

Key Observations:

Chlorine atoms in the target compound enhance electrophilicity, which may influence binding to biological targets (e.g., enzymes or receptors).

Steric and Lipophilicity Considerations: The isopropylphenyl substituent (C₁₂H₁₃ClN₂S) introduces steric hindrance, which could reduce membrane permeability compared to the planar dichlorophenyl group .

Biological Activity: Compounds like 8d2 () demonstrate antibacterial efficacy, suggesting that halogenated thiazoles with polar groups (e.g., -OH, -SH) may enhance activity against Gram-positive and Gram-negative pathogens .

Biological Activity

Introduction

The compound 2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole is a member of the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds that have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with chlorine and dichlorophenyl groups. The positioning of these substituents is crucial as it influences the compound's reactivity and biological activity.

| Structural Feature | Description |

|---|---|

| Thiazole Ring | Heterocyclic compound with sulfur and nitrogen |

| Chlorine Substituent | Enhances lipophilicity and biological interaction |

| Dichlorophenyl Group | Potentially increases bioactivity through electronic effects |

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 1.56 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The presence of halogen substituents on the phenyl ring has been correlated with increased antimicrobial potency .

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. For example:

- Compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines with IC50 values ranging from 0.10 to 14.30 µM .

- A notable study found that certain thiazole derivatives exhibited cytotoxicity comparable to doxorubicin, a standard chemotherapy agent .

Antiviral Activity

Thiazoles have also been investigated for their antiviral properties:

- In a study assessing antiviral activity against the yellow fever virus, thiazole derivatives were evaluated for their ability to inhibit viral replication. Compounds showing over 50% inhibition at a concentration of 50 μM were considered active .

- The structure-activity relationship indicated that modifications on the thiazole ring significantly influenced antiviral efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

- The position and nature of substituents on the phenyl ring significantly affect the compound's potency. For example, electron-withdrawing groups enhance activity by increasing electron deficiency at reactive sites .

- The presence of hydrophobic tails or additional aromatic rings can improve binding interactions with biological targets .

Case Studies

- Antimicrobial Efficacy : A series of thiazole derivatives were synthesized and screened against several bacterial strains. Compound 16 , featuring a para-chloro substitution on the phenyl ring, exhibited an MIC of 5.3 μM against E. coli, outperforming many standard antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies on A549 lung adenocarcinoma cells demonstrated that specific thiazole analogs had IC50 values less than that of doxorubicin. Molecular dynamics simulations suggested strong interactions between these compounds and target proteins involved in cancer progression .

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(2,3-dichlorophenyl)-1,3-thiazole?

The compound can be synthesized via Hantzsch condensation, where thiourea reacts with α-bromo-2-hydroxy-3,5-dichloroacetophenone under reflux conditions. For example, thiourea and α-bromo ketones in ethanol with glacial acetic acid yield the thiazole core, followed by functionalization with KSCN in acetic acid to introduce mercapto-imidazole groups . Ultrasonic techniques are also employed to prepare nanoparticle derivatives for enhanced bioactivity .

Q. What spectroscopic methods are used to characterize this compound?

Q. What safety precautions are required when handling this compound?

Use personal protective equipment (PPE) due to potential toxicity. Avoid inhalation and skin contact. Work in a fume hood, and store in airtight containers away from moisture. Emergency measures include rinsing eyes with water and using ethanol for skin decontamination .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved?

Single-crystal X-ray diffraction with SHELXL refinement is critical. For example, in , the thiazole ring planarity and dihedral angles with the dichlorophenyl group were resolved using SHELX, with R-factors <0.067. Data collection at low temperatures (e.g., 295 K) reduces thermal motion artifacts .

Q. How to optimize synthetic yields for nanoparticle derivatives?

Ultrasonic irradiation (20–40 kHz) in ethanol/water mixtures enhances reaction homogeneity and reduces aggregation. Adjusting sonication time (30–60 mins) and precursor concentration (0.1–0.5 mM) improves nanoparticle size control (e.g., 50–100 nm) .

Q. How to address contradictions in antibacterial activity data across studies?

Discrepancies may arise from:

Q. What computational methods support structure-activity relationship (SAR) studies?

Molecular docking (e.g., AutoDock Vina) predicts binding to bacterial targets like DNA gyrase. QSAR models using Hammett constants for substituents (e.g., Cl, NO₂) correlate electronic effects with MIC values. In , in silico ADMET profiles guided lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.